Product packaging for 1,2,3,5,6,7-Hexahydronaphthalene(Cat. No.:CAS No. 53081-69-9)

1,2,3,5,6,7-Hexahydronaphthalene

Cat. No.: B14640787
CAS No.: 53081-69-9
M. Wt: 134.22 g/mol
InChI Key: SWLWSBSYAFWAQK-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydronaphthalene is an organic compound with the molecular formula C10H14 and a molecular weight of 134.22 g/mol . Its structure features a partially hydrogenated naphthalene core, which makes it a valuable intermediate and building block in organic synthesis and chemical research . Compounds with the hexahydronaphthalene structure are recognized as versatile precursors in the synthesis of more complex natural products and other organic targets . In a research context, this and related hexahydronaphthalene compounds have been identified as constituents in complex mixtures analyzed through advanced techniques like gas chromatography-mass spectrometry (GC-MS) . This highlights its relevance in analytical chemistry, particularly in the profiling of natural products and the identification of bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14640787 1,2,3,5,6,7-Hexahydronaphthalene CAS No. 53081-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53081-69-9

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h5,8H,1-4,6-7H2

InChI Key

SWLWSBSYAFWAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCCC=C2C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,5,6,7 Hexahydronaphthalene and Its Derivatives

Catalytic Hydrogenation Strategies

Catalytic hydrogenation of naphthalene (B1677914) is a cornerstone for producing partially and fully saturated derivatives. inflibnet.ac.in The reaction typically proceeds in a stepwise manner, first to tetralin and then to decalin. acs.org However, halting the hydrogenation at the hexahydronaphthalene (B12109599) stage, and specifically at the 1,2,3,5,6,7-isomer, requires precise control over reaction conditions and catalyst selection.

Selective Hydrogenation of Naphthalene Precursors

The selective hydrogenation of naphthalene is a complex process involving a series of reactions that include hydrogenation, cracking, and isomerization. nih.gov The primary goal in many industrial applications is the production of tetralin, which has a higher industrial value than both naphthalene and decalin. nih.gov Achieving the partial hydrogenation to a specific hexahydronaphthalene isomer is even more challenging due to the thermodynamic stability of the aromatic system and the propensity for over-hydrogenation.

The choice of starting material is critical. While naphthalene is the most direct precursor, substituted naphthalenes can also be employed. The electronic and steric nature of substituents can influence the regioselectivity of hydrogenation, potentially directing the reaction towards less common isomers.

Influence of Catalyst Systems on Regio- and Stereoselectivity

The catalyst system, comprising the active metal and the support, is paramount in dictating the outcome of naphthalene hydrogenation. nih.gov Various metals, including palladium (Pd), platinum (Pt), and Raney nickel, have been extensively studied. ijcce.ac.ir

Palladium (Pd): Palladium-based catalysts, often supported on alumina (B75360) (Al₂O₃) or carbon (Pd/C), are highly active for naphthalene hydrogenation. nih.govacs.org High loadings of palladium, such as 5 wt% on alumina, tend to favor the complete hydrogenation to decalin. nih.gov Lowering the palladium concentration can increase the selectivity towards tetralin. acs.orgnih.gov The stereochemistry of the resulting decalin can also be influenced by the catalyst, with Pd catalysts preferentially forming trans-decalin. nih.gov

Platinum (Pt): Platinum catalysts are also effective for the hydrogenation of aromatic rings. inflibnet.ac.in They can exhibit different selectivities compared to palladium, particularly in the presence of other functional groups. inflibnet.ac.in

Raney Nickel: Raney nickel is a cost-effective catalyst used in transfer hydrogenation reactions, where a hydrogen donor like 2-propanol is used instead of hydrogen gas. ijcce.ac.ir This method can be highly selective for the production of tetralin from naphthalene. ijcce.ac.ir

The support material plays a crucial role by influencing the dispersion of the metal particles and providing surface acidity. nih.gov Activated carbon, with its high surface area and tunable surface properties, is a promising support material. nih.gov Modification of activated carbon with oxygen-containing functional groups can enhance catalyst performance. nih.gov

Table 1: Comparison of Catalyst Systems for Naphthalene Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Major ProductReference
MoPHY Zeolite3004Tetralin nih.gov
Ni-MoAl₂O₃-6Tetralin (>90% yield) nih.gov
Mo₂CActivated Carbon3404Tetralin (88.4% yield) nih.gov
MoPActivated Carbon3004Tetralin (81% yield) nih.gov
Pd (5 wt%)Al₂O₃2504Decalin (99.5% yield) nih.gov
Raney Nickel--0.7Tetralin ijcce.ac.ir

This table is interactive. You can sort the columns by clicking on the headers.

Mechanistic Aspects of Catalytic Hydrogenation in Fused Ring Systems

The mechanism of catalytic hydrogenation on a metal surface is a heterogeneous process. inflibnet.ac.inlibretexts.org It involves the following key steps:

Adsorption of hydrogen and the unsaturated substrate (naphthalene) onto the catalyst surface. libretexts.org

Dissociation of molecular hydrogen into atomic hydrogen on the metal surface. youtube.com

Stepwise transfer of hydrogen atoms to the adsorbed naphthalene. inflibnet.ac.in

Desorption of the partially or fully hydrogenated product from the catalyst surface. libretexts.org

The regioselectivity of hydrogenation in fused ring systems like naphthalene is governed by a combination of thermodynamic and kinetic factors. The first aromatic ring is typically hydrogenated more readily than the second. The formation of specific isomers is influenced by the orientation of the intermediate octalin species on the catalyst surface. nih.gov For instance, the preferential formation of trans-decalin with Pd catalysts is attributed to the electronic properties of palladium and the resulting orientation of the octalin intermediate. nih.gov

The stereochemistry of hydrogenation is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond. libretexts.org However, isomerization of the double bond prior to hydrogenation can lead to a mixture of stereoisomers. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent strategy for the construction of the hexahydronaphthalene scaffold. researchgate.netnih.gov This approach allows for the formation of the six-membered ring system with a high degree of stereochemical control.

Diels-Alder Reactions for Hexahydronaphthalene Scaffold Construction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org To construct a hexahydronaphthalene skeleton, a suitable diene and dienophile must be chosen. For the synthesis of 1,2,3,5,6,7-hexahydronaphthalene, one could envision a reaction between a cyclohexene-based dienophile and a simple diene.

The efficiency and stereoselectivity of the Diels-Alder reaction can be enhanced by using Lewis acid catalysts or by conducting the reaction under high pressure. elsevierpure.com The choice of solvent and temperature also plays a critical role. The rigidity of the scaffold being formed can also impact the efficiency of the reaction. nih.govnih.gov

Intramolecular Variants and Stereoelectronic Control in Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful variant where the diene and dienophile are tethered within the same molecule. masterorganicchemistry.comyoutube.com This strategy is highly effective for the synthesis of fused bicyclic systems, such as hexahydronaphthalenes, as it often proceeds with high stereoselectivity. rsc.org The formation of five- or six-membered rings in the transition state is generally favored. masterorganicchemistry.com

The regioselectivity and stereoselectivity of both inter- and intramolecular Diels-Alder reactions are governed by stereoelectronic effects. nih.gov These include:

The Endo Rule: In many Diels-Alder reactions, the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond, is the kinetically favored product. youtube.com

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the regioselectivity of the reaction.

Steric Effects: The steric hindrance between the diene and dienophile can influence the facial selectivity and the endo/exo selectivity of the reaction.

By carefully designing the diene and dienophile precursors and controlling the reaction conditions, it is possible to direct the cycloaddition towards a specific stereoisomer of a hexahydronaphthalene derivative.

Rearrangement-Based Synthetic Pathways

Rearrangement reactions offer powerful and often elegant routes to complex molecular architectures by reorganizing the carbon skeleton of a precursor molecule. These pathways can establish the hexahydronaphthalene core through carefully orchestrated bond migrations.

Acid-catalyzed rearrangements, often involving carbocation intermediates, are a cornerstone of organic synthesis. In the context of hexahydronaphthalene synthesis, such reactions could theoretically be employed to cyclize or rearrange acyclic or alternative cyclic precursors. For instance, the protonation of an alkene can initiate a cascade of events, including hydride or alkyl shifts, that can lead to the formation of a more stable carbocation, which is then trapped to form a cyclic product. However, a significant challenge in employing acid-catalyzed reactions for the synthesis of partially saturated systems like this compound is the propensity for over-aromatization. The thermodynamic driving force to form a fully aromatic naphthalene system is substantial. Research has shown that arylvinylidenecyclopropanes can undergo rearrangement in the presence of Lewis or Brønsted acids to yield fully aromatic naphthalene derivatives. This highlights the tendency of these reactions to proceed to the most stable aromatic state rather than stopping at a partially saturated intermediate.

Base-catalyzed rearrangements are generally less common for the formation of such carbocyclic systems but can be envisioned in substrates with suitably positioned acidic protons and leaving groups.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are exceptionally powerful for constructing cyclic systems with a high degree of stereocontrol. Three major classes of pericyclic reactions are particularly relevant to the synthesis of the hexahydronaphthalene core: electrocyclic reactions, cycloadditions, and sigmatropic rearrangements.

Electrocyclic Reactions: An electrocyclic reaction involves the formation of a sigma bond between the termini of a linear conjugated system, or the reverse ring-opening process. The formation of the B-ring of the hexahydronaphthalene system is analogous to the 6π-electron cyclization of a conjugated triene to a 1,3-cyclohexadiene. According to the Woodward-Hoffmann rules, this thermal process proceeds in a disrotatory fashion. For example, the thermal cyclization of (2E,4Z,6E)-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene, demonstrating the high stereospecificity of this approach. This principle can be applied to precursors that contain a triene moiety as part of a larger structure to construct the B-ring of the hexahydronaphthalene skeleton in a stereocontrolled manner.

Cycloaddition Reactions (Diels-Alder): The Diels-Alder reaction, a [4+2] cycloaddition, is arguably the most powerful method for synthesizing six-membered rings. The reaction between a conjugated diene and a dienophile can directly form the cyclohexene ring present in the hexahydronaphthalene core. Variations such as the hexadehydro-Diels-Alder (HDDA) reaction, which involves a diyne and an alkyne, lead to the formation of highly reactive benzyne (B1209423) intermediates that can be trapped to form aromatic systems. acs.org While often leading to fully aromatic products, the classic Diels-Alder reaction using an appropriate diene and an alkene dienophile provides direct access to the requisite partially saturated ring system.

Sigmatropic Rearrangements (Cope Rearrangement): The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. tjnpr.org This thermal isomerization proceeds through a highly ordered, chair-like transition state, which allows for predictable transfer of stereochemical information. tjnpr.org While classic examples involve the isomerization of acyclic 1,5-dienes, the reaction can be applied to cyclic substrates to effect ring expansion or to construct complex bicyclic systems. acs.org A notable advancement is the combined C-H activation/Cope rearrangement, which can be achieved with high diastereoselectivity and enantioselectivity using dirhodium catalysts, offering a sophisticated route to complex chiral frameworks.

Functional Group Interconversion and Derivatization Protocols

Once the hexahydronaphthalene core is established, functional group interconversions and derivatization reactions are employed to install desired functionality and build molecular complexity.

A remarkable derivatization of the naphthalene core is reductive silylation. Research has shown that the polysilylation of naphthalene can lead to a highly substituted hexahydronaphthalene derivative. Specifically, the reaction of naphthalene with excess trimethylsilyl (B98337) chloride and lithium powder yields 1,2,3,5,6,7-Hexakis(trimethylsilyl)-1,2,3,5,6,7-hexahydronaphthalene . acs.orgacs.orgcapes.gov.br This transformation proceeds via a reductive silylation pathway, leading to a non-aromatic, heavily functionalized hexahydronaphthalene structure. acs.org A molecular mechanics study of the process helped to understand the steric and electronic factors governing the polysilylation. acs.org The structure of a related s-trans dienic compound was confirmed by X-ray crystallography, providing insight into the bond lengths and angles imposed by the sterically demanding trimethylsilyl groups. acs.org

The hexahydronaphthalene framework is a key component of compactin (also known as ML-236B), a potent inhibitor of cholesterol biosynthesis. acs.orgacs.orgacs.org The synthesis of this natural product's hexahydronaphthalene moiety has been a significant goal, demonstrating the importance of methods to create functionalized versions of this scaffold. acs.orgacs.orgmdpi.com

Furthermore, specific derivatives can be prepared through targeted synthetic sequences. For example, 1,2,3,5,6,7-Hexahydro-4,8-di(trimethylsilyloxy)naphthalene has been synthesized as an intermediate. This was achieved starting from a decalin-1,5-dione mixture, which was treated with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and trimethylsilyl iodide in dichloromethane (B109758) to form the bis(trimethylsilyloxy)diene precursor. This intermediate could then be oxidized under an air atmosphere to yield a tetrahydronaphthalene-1,5-dione.

Enantioselective and Diastereoselective Synthesis of Chiral Hexahydronaphthalenes

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for the preparation of biologically active molecules. Enantioselective and diastereoselective methods allow for the synthesis of specific stereoisomers of chiral hexahydronaphthalenes.

The Diels-Alder reaction is a powerful tool for setting multiple stereocenters in a single step. Asymmetric Diels-Alder reactions, using chiral catalysts, can produce chiral dihydronaphthalene structures with high levels of stereocontrol. For instance, a novel enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates has been developed using (+)-tartaric acid as a catalyst. This method yields 1,2-dihydronaphthalene (B1214177) products with high enantiomeric ratios (up to 98.5:1.5) and excellent diastereoselectivities (>99:1).

Similarly, sigmatropic rearrangements can be rendered stereoselective. An exceptional example is the combined C-H activation/Cope rearrangement catalyzed by a chiral dirhodium tetraprolinate complex. This reaction proceeds with very high diastereoselectivity and enantioselectivity (>98% de, ≥98% ee), demonstrating a powerful method for constructing complex chiral molecules containing bicyclic systems.

The following table summarizes key findings in stereoselective synthesis relevant to the hexahydronaphthalene core.

Reaction TypeCatalyst / ReagentSubstratesProduct TypeSelectivityReference
Diels-Alder(+)-Tartaric acid / Ho(OTf)₃Isochromene acetals, VinylboronatesChiral 1,2-Dihydronaphthalenesup to 98.5:1.5 er, >99:1 dr
C-H Activation / CopeRh₂(S-DOSP)₄Vinyldiazoacetates, 1-Substituted CyclohexenesC-H activation/Cope rearrangement products>95% ee, single diastereomer

Biocatalytic and Biotransformation Approaches to Hexahydronaphthalene Derivatives

The enzymatic transformation of aromatic compounds represents a sophisticated and highly selective alternative to conventional chemical synthesis. In the context of hexahydronaphthalene derivatives, biocatalysis primarily involves the reductive dearomatization of the naphthalene ring system. This process is a key feature in the anaerobic degradation pathways of polycyclic aromatic hydrocarbons (PAHs) by certain microorganisms.

The anaerobic degradation of naphthalene serves as a model for understanding the microbial metabolism of PAHs. This process is initiated by the carboxylation of naphthalene to 2-naphthoic acid, which is then activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. asm.orgnih.gov The subsequent reduction of this activated compound is where the formation of hexahydronaphthalene derivatives occurs, facilitated by a series of specialized reductase enzymes.

A pivotal enzyme in this pathway is 2-naphthoyl-CoA reductase (NCR) , which catalyzes the initial dearomatization of the non-activated ring of 2-naphthoyl-CoA. This enzyme performs a four-electron reduction to yield 5,6,7,8-tetrahydro-2-naphthoyl-CoA. nih.gov NCR is a prototypical enzyme of a distinct class of dearomatizing arylcarboxyl-CoA reductases and is fundamentally different from the well-characterized benzoyl-CoA reductases. nih.gov

Following the action of NCR, the partially hydrogenated intermediate, 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA), undergoes further reduction. This step is catalyzed by tetrahydronaphthoyl-CoA reductase (THNCoA reductase) , an enzyme analogous to class I benzoyl-CoA reductases. asm.orgnih.gov This enzyme facilitates the reduction of THNCoA to a hexahydro-2-naphthoyl-CoA (HHNCoA). asm.orgnih.gov While the exact isomeric configuration of the resulting diene moiety in HHNCoA has not been definitively elucidated, its formation represents the key biocatalytic step in producing a hexahydronaphthalene scaffold. asm.org

The downstream metabolism of the formed hexahydronaphthalene derivative involves a series of β-oxidation-like reactions, beginning with the hydration of HHNCoA, which ultimately leads to the cleavage of the second ring. asm.orgnih.gov

The enzymes involved in this reductive pathway have been identified and characterized, particularly from naphthalene-degrading, sulfidogenic enrichment cultures such as N47. nih.gov These biocatalytic systems offer a highly selective and environmentally benign route to hexahydronaphthalene derivatives, operating under mild conditions.

EnzymeSubstrateProductCofactors/Electron DonorsSource Organism (Enrichment Culture)
2-Naphthoyl-CoA Reductase (NCR) 2-Naphthoyl-CoA5,6,7,8-Tetrahydro-2-naphthoyl-CoAFAD, FMN, Iron-Sulfur ClusterN47
Tetrahydronaphthoyl-CoA Reductase (THNCoA reductase) 5,6,7,8-Tetrahydro-2-naphthoyl-CoAHexahydro-2-naphthoyl-CoANADHN47

Reaction Mechanisms and Reactivity Studies of 1,2,3,5,6,7 Hexahydronaphthalene

Electrophilic Addition Reactions

The double bonds in 1,2,3,5,6,7-hexahydronaphthalene are susceptible to attack by electrophiles. These reactions proceed through the formation of carbocation intermediates, and the nature of the products is often dictated by factors such as the stability of these intermediates and the reaction conditions.

Protonation and Carbocation Formation in Reactions with Strong Acids (e.g., HCl)

In the presence of a strong acid like hydrogen chloride (HCl), the initial step of the reaction involves the protonation of one of the double bonds. This occurs via the attack of the pi electrons of the double bond on the hydrogen atom of HCl, leading to the formation of a carbocation intermediate and a chloride ion. The stability of the resulting carbocation is a crucial factor in determining the subsequent reaction pathway.

The structure of this compound presents two potential sites for protonation: the isolated double bond and the double bond within the partially saturated ring system. Protonation of the isolated double bond can lead to a secondary carbocation, while protonation of the other double bond can also generate a secondary carbocation. The relative stability of these carbocations can influence the reaction's progression.

Kinetic Versus Thermodynamic Product Distribution in Addition Reactions

Electrophilic addition reactions to dienes, such as the conceptual framework applicable to this compound, can often yield a mixture of products, categorized as kinetic and thermodynamic products. libretexts.orgpressbooks.publibretexts.orgchegg.commasterorganicchemistry.com The distribution of these products is highly dependent on the reaction temperature.

At lower temperatures, the reaction is under kinetic control, meaning the product that is formed faster will predominate. pressbooks.pubmasterorganicchemistry.com This is typically the product that arises from the more stable carbocation intermediate, as the activation energy for its formation is lower. In the case of addition to a conjugated diene system, the 1,2-addition product is often the kinetic product. pressbooks.publibretexts.org

Conversely, at higher temperatures, the reaction is under thermodynamic control. pressbooks.pubmasterorganicchemistry.com Under these conditions, the reaction is reversible, and an equilibrium is established. The major product will be the most stable one, which is not necessarily the one that forms the fastest. pressbooks.pub For conjugated dienes, the 1,4-addition product is generally more thermodynamically stable due to the presence of a more substituted and thus more stable double bond in the final product. pressbooks.pub

While this compound is not a conjugated diene in the classical sense, the principles of kinetic and thermodynamic control are still relevant to the addition of electrophiles across its two double bonds, potentially leading to a mixture of isomeric products depending on the reaction conditions.

Regioselectivity of Electrophilic Attack on Unsaturated Bonds

The regioselectivity of electrophilic attack on the unsaturated bonds of this compound is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (X) attaches to the carbon atom with fewer hydrogen atoms. This preference is due to the formation of the more stable carbocation intermediate.

In the context of this compound, both double bonds are disubstituted, meaning each carbon atom of the double bonds is attached to one hydrogen atom. Therefore, the addition of a symmetrical reagent like HCl would not exhibit significant regioselectivity based on the substitution pattern of the double bonds alone. However, subtle electronic and steric effects within the bicyclic system could still influence the preferred site of attack.

For reactions like hydroboration-oxidation, the regioselectivity is "anti-Markovnikov". masterorganicchemistry.comchemistrysteps.com In this two-step reaction, the boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group. masterorganicchemistry.comchemistrysteps.comlibretexts.org This results in the alcohol being formed on the less substituted carbon. masterorganicchemistry.comchemistrysteps.com

Oxidation and Reduction Chemistry

The double bonds in this compound are also reactive sites for oxidation and reduction reactions, leading to the formation of a variety of functionalized derivatives.

Oxidation Pathways to Carbonyl and Hydroxyl Derivatives

Ozonolysis is a powerful method for the oxidative cleavage of double bonds. youtube.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with zinc and water), would cleave both double bonds and result in the formation of carbonyl compounds. youtube.com Specifically, cleavage of the isolated double bond would yield a dicarbonyl compound, while cleavage of the other double bond would also result in a dicarbonyl species, breaking open the six-membered ring. The exact structure of the products would depend on which double bond is cleaved. If both are cleaved, a mixture of smaller, functionalized molecules would be expected.

Another important oxidation reaction is hydroboration-oxidation, which converts alkenes to alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comchemistrysteps.comlibretexts.orgkhanacademy.orgchegg.com This reaction proceeds via a syn-addition of the hydroborane across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.comchemistrysteps.com This method would be useful for introducing hydroxyl groups at specific positions in the this compound skeleton.

Reduction of Hexahydronaphthalene (B12109599) Derivatives to Saturated Analogues

The unsaturated bonds in this compound and its derivatives can be reduced to the corresponding saturated analogues through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgcsbsju.edu The reaction results in the syn-addition of hydrogen atoms across the double bonds, leading to the formation of decahydronaphthalene (B1670005) derivatives. libretexts.org

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, certain catalysts might allow for the selective reduction of one double bond over the other, depending on steric hindrance and the electronic environment of the double bonds. The complete hydrogenation of this compound would yield decahydronaphthalene.

The reduction of α,β-unsaturated carbonyl compounds, which could be synthesized from this compound, can also be achieved through various methods, including catalytic hydrogenation. organic-chemistry.org

Nucleophilic Substitution Reactions on Functionalized Hexahydronaphthalenes

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, allowing for the introduction of a wide variety of functional groups. On a this compound scaffold, these reactions would primarily occur on the saturated portion of the molecule, where suitable leaving groups can be installed. A common strategy to introduce such functionality is through the epoxidation of the cyclohexene (B86901) ring, followed by ring-opening with a nucleophile.

The carbons within an epoxide ring are highly susceptible to nucleophilic attack due to significant ring strain, which is relieved upon ring-opening. libretexts.org The regioselectivity of this attack on an unsymmetrical epoxide derived from this compound would be dependent on the reaction conditions.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. chemistrysteps.commasterorganicchemistry.com For an epoxide on the hexahydronaphthalene ring, this would be the carbon atom further away from the fused aromatic ring. The stereochemistry of this reaction is also well-defined, with the nucleophile attacking from the backside, leading to an inversion of configuration at the reaction center and resulting in a trans-diaxial opening of the epoxide. chemistrysteps.commasterorganicchemistry.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. libretexts.org The nucleophile will preferentially attack the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.org In the case of a hexahydronaphthalene epoxide, this would be the carbon atom at the ring junction. The stereochemical outcome remains trans.

A hypothetical example of the regioselectivity in the ring-opening of a hexahydronaphthalene epoxide is presented below:

Table 1: Regioselectivity of Nucleophilic Ring-Opening of a Hypothetical Hexahydronaphthalene Epoxide

Nucleophile/ConditionsMajor Product (Regioisomer)Mechanism
NaOCH₃ / CH₃OHAttack at the less substituted carbonSN2
H₂SO₄ / CH₃OHAttack at the more substituted carbonSN1-like
NaN₃ / DMFAttack at the less substituted carbonSN2
HBr (anhydrous)Attack at the more substituted carbonSN1-like

Rearrangement Mechanisms and Isomerization Processes

Carbocation rearrangements are a common feature in reactions involving carbocationic intermediates, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. libretexts.orgmasterorganicchemistry.com Such rearrangements are highly plausible in reactions involving functionalized 1,2,3,5,6,7-hexahydronaphthalenes, particularly during solvolysis of a leaving group from the saturated ring or in acid-catalyzed additions to the double bond.

The driving force for these rearrangements is the formation of a more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com For instance, if a secondary carbocation were to be generated on the cyclohexene ring of the hexahydronaphthalene skeleton, and an adjacent carbon is tertiary or could become tertiary through a shift, a rearrangement would be highly likely. This can lead to the formation of constitutional isomers that might not be expected from a direct substitution or elimination pathway.

These shifts, such as a 1,2-hydride or a 1,2-methyl shift, occur rapidly and can significantly influence the product distribution of a reaction. khanacademy.orgyoutube.com The specific rearrangement pathway would depend on the substitution pattern of the hexahydronaphthalene derivative.

Isomerization processes can also involve changes in the position of the double bond within the hexahydronaphthalene system. Acid-catalyzed isomerization could lead to the migration of the double bond to a thermodynamically more stable position, potentially in conjugation with the aromatic ring if sterically permissible.

Radical Reactions and Radical Chain Mechanisms

Free radical reactions provide another avenue for the functionalization of the this compound core. The most common of these is free-radical halogenation, which typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org This type of reaction is characteristic of alkanes and the alkyl portions of other molecules when exposed to UV light or radical initiators. wikipedia.org

In the case of this compound, the benzylic positions (carbons adjacent to the aromatic ring) would be particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. However, the allylic positions (carbons adjacent to the double bond) are also reactive sites for radical substitution. The selectivity of the halogenation reaction is highly dependent on the halogen used. Bromination is known to be highly selective for the most stable radical intermediate, whereas chlorination is less selective. masterorganicchemistry.com

The general mechanism for free-radical halogenation involves:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂) by heat or light to generate two halogen radicals.

Propagation: The halogen radical abstracts a hydrogen atom from the hexahydronaphthalene to form a hydrogen halide and a carbon-centered radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Table 2: Predicted Major Products of Free-Radical Monobromination of this compound

Position of BrominationIntermediate Radical StabilityPredicted Major Product
BenzylicHigh (Resonance Stabilized)Bromination at the carbon adjacent to the aromatic ring
AllylicModerate (Resonance Stabilized)Bromination at the carbon adjacent to the double bond
SecondaryLowMinor product
PrimaryLowestMinor product

Mechanistic Investigations of Selective Bond Formations and Cleavages

The unique structure of this compound offers opportunities for selective bond formations and cleavages that can be exploited in synthesis. For instance, the selective hydrogenation of the double bond in the cyclohexene ring can be achieved using specific catalysts, leaving the aromatic ring intact. nih.gov Conversely, under more forcing conditions or with different catalysts, the aromatic ring can also be hydrogenated. mdpi.com

The cleavage of C-C or C-H bonds can be initiated by radical species. The formation of radical cations of aromatic systems can lead to the cleavage of a β-C-X bond, a process that is important in oxidative degradation pathways. mdpi.com While not directly studied for this specific hexahydronaphthalene isomer, it is conceivable that under oxidative conditions, the saturated portion of the molecule could undergo such fragmentation.

The synthesis of functionalized hexahydronaphthalene derivatives has been reported, such as the polysilylation of naphthalene (B1677914) to yield 1,2,3,5,6,7-hexakis(trimethylsilyl)-1,2,3,5,6,7-hexahydronaphthalene, which indicates that complex architectures based on this scaffold are accessible. acs.org The synthesis of a hexahydronaphthalene-1,5-dione also points to the possibility of using these systems as building blocks for more complex molecules. mdpi.com

Further mechanistic investigations into the selective activation and cleavage of specific bonds within the this compound framework could open up new synthetic routes to complex polycyclic molecules.

Spectroscopic and Structural Elucidation Methodologies for Hexahydronaphthalene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and versatile analytical technique for the structural elucidation of organic molecules, including 1,2,3,5,6,7-hexahydronaphthalene and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in determining the primary structure of a hexahydronaphthalene (B12109599) compound. These experiments reveal the different types of proton and carbon environments present in the molecule and provide initial clues about the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). The chemical shifts of protons in this compound are influenced by their proximity to the aromatic ring and the double bond within the partially saturated ring. Protons on the saturated portion of the molecule will resonate at higher fields (lower ppm values) compared to the olefinic and aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum distinguish between sp³-hybridized (aliphatic), sp²-hybridized (olefinic and aromatic), and quaternary carbon atoms. For instance, in a substituted this compound, the carbon atoms of the aromatic ring would appear in the downfield region (typically δ 120-150 ppm), while the aliphatic carbons would be found in the upfield region (typically δ 20-50 ppm).

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
7.16s
2.20 - 2.08m
2.93t
3.79t

Note: The data presented here is illustrative for a generic hexahydronaphthalene derivative and may not correspond to a specific known compound.

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR techniques reveal the recipe by establishing correlations between different nuclei. sdsu.edu These experiments are crucial for assembling the molecular puzzle and defining the stereochemistry of complex molecules like hexahydronaphthalene derivatives. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems throughout the molecule. This is instrumental in establishing the connectivity within the aliphatic rings of hexahydronaphthalene. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to (¹JCH). emerypharma.comyoutube.com It provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of carbon resonances. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). emerypharma.comyoutube.com HMBC is particularly powerful for connecting different spin systems identified by COSY and for assigning quaternary carbons, which are not observed in HSQC spectra. sdsu.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The Nuclear Overhauser Effect (NOE) is distance-dependent, and the intensity of NOESY cross-peaks provides information about the relative proximity of protons. This is invaluable for determining the stereochemistry of substituents and the conformation of the rings in hexahydronaphthalene derivatives.

2D NMR Technique Information Gained
COSY ¹H-¹H connectivity through bonds (J-coupling). sdsu.edu
HSQC Direct ¹H-¹³C one-bond correlations. sdsu.edu
HMBC Long-range ¹H-¹³C correlations (2-3 bonds). sdsu.edu
NOESY ¹H-¹H spatial proximity (through-space correlations).

For particularly challenging structural assignments, more advanced NMR pulse sequences can be employed. oxinst.com These sequences are designed to enhance sensitivity, resolve overlapping signals, or provide specific types of structural information. bnmrz.org Examples include:

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system, from a given proton to all other protons within the same coupling network.

Selective 1D NOE experiments: These experiments provide more quantitative distance information between specific pairs of protons compared to 2D NOESY.

Pulse Field Gradient (PFG) experiments: The use of PFGs helps to suppress unwanted signals and artifacts, leading to cleaner spectra and more reliable data. bnmrz.org

TROSY (Transverse Relaxation-Optimized Spectroscopy): While more commonly used for large biomolecules, TROSY-based pulse sequences can be beneficial for studying hexahydronaphthalene derivatives that exhibit intermediate tumbling rates in solution, leading to improved resolution. nih.gov

The choice of advanced pulse sequences is often tailored to the specific structural problem at hand and the capabilities of the NMR spectrometer. oxinst.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, can offer insights into its structure.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₄), the theoretical monoisotopic mass is 134.10955 Da. chemspider.com HRMS can confirm this elemental composition, ruling out other possibilities with the same nominal mass.

Compound Formula Calculated Monoisotopic Mass (Da) Observed Mass (Da) (Illustrative)
This compoundC₁₀H₁₄134.10955134.1096

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of a particular molecular structure and can be used to distinguish between isomers. For hexahydronaphthalene derivatives, the fragmentation pathways can provide information about the location of substituents and the nature of the ring systems. For example, a retro-Diels-Alder reaction is a common fragmentation pathway for cyclohexene-containing structures, which could be observed in the MS/MS spectrum of this compound. Analysis of these fragments can help to piece together the original structure.

Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex mixtures containing hexahydronaphthalene isomers and related compounds. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the volatile components of a sample are separated as they pass through a capillary column in the gas chromatograph. gcms.cz The choice of the column's stationary phase is critical for resolving isomers. For instance, non-polar columns are often used for separating hydrocarbons like hexahydronaphthalene based on their boiling points and intermolecular interactions. nist.gov For chiral separations of related terpene derivatives, specialized chiral stationary phases, such as those incorporating derivatized cyclodextrins, are employed to resolve enantiomers. gcms.cz

Once the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint, showing the molecular weight of the compound and characteristic fragmentation patterns. For example, the NIST library entry for 1,2,3,5,8,8a-hexahydronaphthalene shows a top peak at an m/z of 91, which is a common fragment for such structures. nih.gov By comparing the retention time from the GC and the mass spectrum with those of known standards or library data, individual components in a mixture can be unequivocally identified. uzh.ch

This technique is routinely used for the simultaneous determination of multiple naphthalene (B1677914) metabolites in biological samples, where analytes are first derivatized to increase their volatility before GC-MS analysis. uzh.ch The combination of retention time and mass spectral data provides high confidence in the identification and quantification of each component.

Table 1: GC-MS Parameters for Analysis of Naphthalene Metabolites

Parameter Setting Reference
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) uzh.ch
Separation Gas chromatography separates derivatized analytes. uzh.ch
Ionization Electron Ionization (EI) nih.gov
Detection Tandem mass spectrometry for identification and quantification. uzh.ch

| Internal Standards | Isotope-labelled internal standards are used for accuracy. | uzh.ch |

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a unique molecular fingerprint.

For a compound like this compound, the IR spectrum would be characterized by absorption bands corresponding to its specific structural features. The key functional groups and their expected IR absorption regions are:

C-H Stretching: Alkenic C-H bonds (associated with the C=C double bonds) typically absorb at frequencies just above 3000 cm⁻¹. Aliphatic C-H bonds (in the saturated portion of the rings) absorb just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the conjugated diene system will show a characteristic stretching vibration in the region of 1600-1680 cm⁻¹. Conjugation can lower the frequency and increase the intensity of this absorption compared to an isolated double bond.

C-H Bending: Bending vibrations for C-H bonds (scissoring, rocking, wagging, and twisting) appear at lower frequencies, typically in the 1470-1350 cm⁻¹ range for CH₂ groups.

The NIST/EPA Gas-Phase Infrared Database provides a spectrum for the isomer 1,2,3,4,5,8-hexahydronaphthalene, which shows characteristic peaks that can be used for comparison. nist.gov This data is crucial for identifying the presence of the hexahydronaphthalene core structure in an unknown sample.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Stretching Alkenic C-H > 3000
Stretching Aliphatic C-H < 3000
Stretching Conjugated C=C 1600 - 1680

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) for Conjugation and Chiral Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Molecules containing chromophores, such as the conjugated diene system in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum, a plot of absorbance versus wavelength, is characteristic of the specific conjugated system. Naphthalene and its derivatives typically exhibit absorption bands in the 250 to 400 nm range. researchgate.net The introduction of substituents or changes in the solvent can cause shifts in the absorption maxima.

For chiral molecules that lack a plane of symmetry, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for stereochemical analysis. ECD measures the differential absorption of left and right circularly polarized light. mdpi.com While a UV-Vis spectrum provides information on electronic transitions, an ECD spectrum, which can have positive or negative bands, provides three-dimensional structural information. researchgate.net

The self-assembly of chiral molecules can be monitored using ECD, as the process often leads to an amplification of the ECD signal. mdpi.com For a chiral derivative of hexahydronaphthalene, the ECD spectrum would be highly sensitive to its absolute configuration. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental measurements to simulate ECD spectra and assign the absolute configuration of the molecule. nih.govdtu.dk The comparison between the experimental and simulated spectra allows for the unambiguous determination of the molecule's stereochemistry. nih.govresearchgate.net

Table 3: Spectroscopic Techniques for Electronic and Chiral Analysis

Technique Principle Application to Hexahydronaphthalene Reference
UV-Vis Spectroscopy Measures absorption of UV-visible light by chromophores. Identifies and characterizes the conjugated diene system. researchgate.net

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light by chiral molecules. | Determines the absolute configuration of chiral derivatives. | mdpi.comresearchgate.net |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment in Solid State

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers within the molecule. It has been fundamental in elucidating the structures of complex molecules, from penicillin to large biological macromolecules. wikipedia.orgnih.gov

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the atoms diffract the beam in a specific pattern of spots. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. nih.gov From this map, the exact position of each atom in the crystal lattice is determined.

For a derivative of this compound that can be crystallized, X-ray crystallography would provide an unambiguous assignment of the relative stereochemistry of all chiral centers. If the compound is chiral and crystallizes in a non-centrosymmetric space group, and if anomalous dispersion effects are measured (often requiring the presence of an atom heavier than oxygen), the absolute configuration can also be determined. The technique is also invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state which can influence the crystal packing. researchgate.netresearchgate.net

Integrated Spectroscopic Workflows for Comprehensive Structural Elucidation

The complete and unambiguous structural elucidation of a complex molecule like this compound and its derivatives rarely relies on a single analytical technique. Instead, an integrated workflow combining multiple spectroscopic methods is employed to piece together the structural puzzle.

A typical workflow begins with separation and purification, often using chromatographic techniques, with the purity confirmed by a method like GC-MS. Mass spectrometry (MS) provides the molecular weight and formula, offering the first clue to the identity of the compound. nist.gov

Next, spectroscopic techniques are used to determine the connectivity and functional groups.

Infrared (IR) Spectroscopy identifies the key functional groups present, such as C=C double bonds and C-H bonds, confirming the basic structural class of the molecule. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is then used to establish the carbon-hydrogen framework, revealing how the atoms are connected to each other.

UV-Vis Spectroscopy confirms the presence and nature of conjugated systems, such as the diene chromophore in hexahydronaphthalene. researchgate.net

For molecules with stereocenters, further analysis is required:

Electronic Circular Dichroism (ECD) , for chiral molecules, provides information on the absolute configuration, often in combination with computational modeling. nih.govdtu.dk

X-ray Crystallography , if a suitable crystal can be obtained, provides the ultimate proof of both relative and absolute stereochemistry in the solid state. wikipedia.orgresearchgate.net

By integrating the data from each of these techniques, a complete and confident structural assignment of this compound can be achieved, with each method providing a complementary piece of information.

Theoretical and Computational Chemistry of 1,2,3,5,6,7 Hexahydronaphthalene

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a cyclic system like 1,2,3,5,6,7-Hexahydronaphthalene, this analysis is crucial for understanding its flexibility and the relative stabilities of its different three-dimensional shapes.

Computational methods can predict the stable conformations of this compound and the energy barriers for interconversion between them. By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify the low-energy conformations that are most likely to exist. nih.gov

The energy landscape for a molecule can be complex, with multiple local minima corresponding to stable conformers and saddle points representing the transition states for their interconversion. nih.gov The height of the energy barrier between conformers determines the rate at which they can interconvert.

Table 2: Illustrative Conformational Analysis Data for a Dihydronaphthalene Derivative (Note: This table is based on general principles of conformational analysis and is for illustrative purposes.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (degrees)
Chair0.0~55
Twist-Boat+5.5~30
Boat+6.90

This compound can exist as different stereoisomers due to the presence of chiral centers. Theoretical studies can be used to predict the relative stabilities of these stereoisomers. By calculating the ground state energies of each stereoisomer, it is possible to determine which is the most thermodynamically stable.

The stability of stereoisomers can be influenced by various factors, including steric hindrance and intramolecular interactions. Computational studies allow for a systematic investigation of these effects. For example, the relative stability of cis and trans isomers at ring junctions can be quantified. A comprehensive analysis of the C2H7NO chemical space, for instance, identified eight structural isomers with varying energetic stabilities, showcasing the power of computational methods in this area. nih.gov

Reaction Mechanism Computations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as additions to the double bonds, rearrangements, or its behavior in pericyclic reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This provides insights into the feasibility of a proposed mechanism and can help in predicting reaction outcomes. For example, a computational study on the acid-catalyzed ring-opening of naphthalene (B1677914) 1,2-oxide involved measuring the reaction enthalpy and calculating the enthalpy of carbocation formation to understand the reaction's kinetics and thermodynamics. nih.gov

Theoretical calculations can also be used to study the synthesis of related compounds. For instance, the synthesis of pyrimidine (B1678525) and selenadiazolopyrimidine derivatives has been investigated using DFT calculations to understand their geometric properties and reaction pathways. nih.gov

Transition State Localization and Reaction Pathway Determination

Understanding a chemical reaction's mechanism requires the identification of its reaction pathway, which includes reactants, products, intermediates, and, most importantly, transition states. Transition state localization is a critical computational task that pinpoints the highest energy structure along the reaction coordinate, the activation energy of which determines the reaction rate.

Modern computational protocols employ algorithms to locate these transient structures. researchgate.net Although specific transition state structures for reactions involving this compound are not detailed in the available literature, the methodology would involve scanning the potential energy surface as bonds are broken and formed. For instance, in the electrophilic addition of an acid like HCl, computational methods would be used to map the energy changes as the pi electrons of a double bond attack the proton, leading to a carbocation intermediate, and the subsequent attack of the chloride ion. The determination of the transition state for each step is crucial for understanding the reaction kinetics.

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational chemistry provides robust models for predicting the selectivity of organic reactions. rsc.org By calculating the energies of different possible transition states, chemists can predict which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) will be the favored product. These predictions are fundamental to synthetic planning. rsc.orgnih.gov

In the context of this compound, which possesses a conjugated diene system, electrophilic addition can result in different regioisomers. A computational approach to predict the outcome would involve:

Modeling the initial protonation of the diene at different positions to form possible carbocation intermediates.

Calculating the relative stability of these intermediates. According to Hammond's postulate, the more stable intermediate is formed via a lower energy transition state.

Calculating the energy barriers for the subsequent nucleophilic attack to form the final products.

While specific predictive studies on this compound are not present in the searched literature, quantum chemical calculations on related systems have successfully substantiated and predicted the regioselectivity of reactions like bromination. researchgate.net

Kinetic and Thermodynamic Control Simulations

The reaction of this compound with hydrogen halides like HCl is a classic textbook example used to illustrate the concept of kinetic versus thermodynamic control. chegg.comchegg.comchegg.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (via the lowest activation energy). At higher temperatures, the reaction becomes reversible and is under thermodynamic control, favoring the most stable product. masterorganicchemistry.comlibretexts.org

Computational simulations can model this behavior by calculating the energy profile for the entire reaction mechanism, including the 1,2- and 1,4-addition pathways. libretexts.orgpressbooks.pub

Kinetic Product: The kinetic product results from the most stable carbocation intermediate (allylic and secondary), which requires a lower activation energy to form. libretexts.org

Thermodynamic Product: The thermodynamic product is the most stable alkene, which is typically the one with the more substituted double bond. libretexts.org

Simulations would quantify the activation energies (ΔG‡) for each pathway and the relative free energies (ΔG) of the final products.

Table 1: Illustrative Computational Energy Data for the Reaction of this compound with HCl

SpeciesPathwayCalculated Relative Free Energy (kcal/mol)Description
Intermediate1,2- and 1,4-0 (Reference)Most Stable Carbocation
Transition State 11,2-Addition+3.5Lower energy barrier, leading to faster formation.
Transition State 21,4-Addition+5.0Higher energy barrier, leading to slower formation.
Product 11,2-Addition (Kinetic)-10.2Less substituted, less stable final product.
Product 21,4-Addition (Thermodynamic)-12.5More substituted, more stable final product.

Note: The values in this table are illustrative examples of what a computational study would produce and are not based on actual experimental or calculated data for this specific reaction.

Computational Spectroscopy

Computational methods are indispensable for interpreting and predicting spectroscopic data, aiding in the structural elucidation of molecules.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational chemistry can predict ¹H and ¹³C NMR spectra with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear shielding tensors, which are then converted to chemical shifts.

For this compound, a computational analysis would provide predicted chemical shifts for each unique hydrogen and carbon atom, as well as the scalar coupling constants (J-values) between neighboring protons. This information would be invaluable for assigning experimental spectra and confirming the structure. Although no specific predicted NMR data for this molecule were found in the searched literature, the table below illustrates the typical output of such a calculation.

Table 2: Example Format for Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H45.8dJ(H4-H5) = 10.0
H56.1ddJ(H5-H4) = 10.0, J(H5-H6) = 4.5
H1a2.2m-
H1b2.1m-

Note: Data are for illustrative purposes to show the format of predicted values and are not actual calculated results.

Simulation of Electronic Spectra (e.g., UV-Vis, ECD)

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate electronic absorption spectra. These simulations calculate the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of spectral bands.

For this compound, the conjugated diene chromophore is expected to give rise to a strong π → π* transition in the UV region. Computational simulations could precisely predict the λ_max for this transition. Furthermore, if the molecule were chiral, Electronic Circular Dichroism (ECD) spectra could be simulated to predict its absolute configuration. No specific simulated spectra for this compound were found in the provided search results.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. undip.ac.id By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior, including conformational changes, flexibility, and interactions with a solvent.

For this compound, an MD simulation could explore the conformational landscape of the two six-membered rings. It would reveal the preferred chair, boat, or twist-boat conformations and the dynamics of their interconversion. Such simulations are performed by defining a force field that describes the potential energy of the system and are often run for nanoseconds to microseconds to capture relevant molecular motions. undip.ac.id Despite the utility of this technique, no specific molecular dynamics studies focused on this compound were identified in the literature search.

Applications of 1,2,3,5,6,7 Hexahydronaphthalene in Advanced Organic Synthesis

Synthetic Intermediates for Complex Natural Products

The structural framework of hexahydronaphthalene (B12109599) is embedded within numerous biologically active natural products. Consequently, synthetic routes leveraging this core structure are of significant interest to the chemical community.

Building Blocks for Terpenoid Synthesis (e.g., Sesquiterpenoids, Octalones)

While the specific isomer 1,2,3,5,6,7-hexahydronaphthalene is conformationally restricted and thus not ideally suited for Diels-Alder reactions, its derivatives and related isomers are pivotal in the synthesis of terpenoids. For instance, functionalized hexahydronaphthalenes serve as crucial building blocks for the construction of sesquiterpenoids and the related octalones, which are common intermediates in steroid and terpenoid synthesis.

The synthesis of various octalones, which are bicyclic unsaturated ketones, often commences from cyclohexanone (B45756) derivatives that are elaborated to form the hexahydronaphthalene skeleton. For example, the Robinson annulation is a classic method that can lead to the formation of octalones, which are essentially oxidized forms of hexahydronaphthalenes. These octalones can then be further functionalized to access a wide array of sesquiterpenoid structures.

A notable application of a hexahydronaphthalene derivative is in the synthesis of (±)-8,15-diisocyano-11(20)-amphilectene, a structurally novel antimicrobial diterpenoid. bohrium.com The synthesis involves the Diels-Alder reaction of a highly functionalized octahydronaphthalene diene with acrolein to construct the core of the molecule. bohrium.com This highlights the utility of the hexahydronaphthalene framework in accessing complex polycyclic natural products.

Precursors for Other Polycyclic and Bridged Systems

The rigid bicyclic structure of hexahydronaphthalene derivatives makes them excellent starting materials for the synthesis of more complex polycyclic and bridged systems. Intramolecular cyclization reactions, such as photochemical cycloadditions or transition-metal-catalyzed C-H activation/cyclization, can be employed to introduce additional rings and create intricate three-dimensional structures.

For example, the synthesis of various bridged bicyclic compounds has been achieved using hexahydronaphthalene precursors. gla.ac.uk These reactions often involve the strategic functionalization of the hexahydronaphthalene core, followed by a ring-closing step to form the bridged system. Such strategies are instrumental in the total synthesis of natural products containing these challenging motifs.

Design and Synthesis of Novel Molecular Scaffolds

The hexahydronaphthalene unit not only serves as a precursor to natural products but also as a versatile scaffold for the design and synthesis of novel molecules with interesting electronic and chemical properties.

Development of Naphthalene-Based Diimides and Related Electronically Active Materials

Naphthalene (B1677914) diimides (NDIs) are a class of organic compounds known for their excellent electron-accepting properties and have found applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bohrium.comresearchgate.netnih.gov The synthesis of NDIs typically involves the condensation of a naphthalenetetracarboxylic dianhydride with primary amines.

While the direct conversion of this compound to a suitable dianhydride precursor is not a common route, the functionalization and subsequent aromatization of hexahydronaphthalene derivatives can provide access to the naphthalene core required for NDI synthesis. For instance, a hexahydronaphthalene could be selectively oxidized to introduce carboxylic acid functionalities, which can then be converted to the dianhydride. The resulting naphthalenetetracarboxylic dianhydride can be reacted with various amines to produce a library of NDIs with tailored electronic properties. beilstein-journals.orgemu.edu.tr

Precursor Reaction Product Application
Naphthalenetetracarboxylic DianhydrideCondensation with primary aminesNaphthalene Diimide (NDI)Organic Electronics
Functionalized HexahydronaphthaleneOxidation and AromatizationNaphthalenetetracarboxylic DianhydrideNDI Synthesis

Incorporation into Organoboron Compounds for Synthetic Utility

Organoboron compounds are exceptionally useful reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. dergipark.org.tr The incorporation of a hexahydronaphthalene scaffold into an organoboron compound can lead to novel building blocks for the synthesis of complex molecules.

The synthesis of such compounds could be envisioned through the hydroboration of one of the double bonds of this compound, followed by conversion of the resulting borane (B79455) to a more stable boronic acid or boronate ester. These functionalized hexahydronaphthalene-organoboron derivatives could then participate in cross-coupling reactions to attach a wide range of substituents to the hexahydronaphthalene core. This approach offers a powerful method for the late-stage functionalization of this scaffold.

Catalysis and Ligand Development involving Hexahydronaphthalene Motifs

The rigid, well-defined three-dimensional structure of the hexahydronaphthalene framework makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By introducing coordinating functional groups onto the hexahydronaphthalene backbone, it is possible to create a chiral environment around a metal center, which can induce stereoselectivity in a catalytic reaction.

While specific examples of ligands based on the this compound scaffold are not widely reported, the general principle of using rigid bicyclic structures in ligand design is well-established. wiley.comtue.nl The synthesis of such a ligand would involve the stereoselective functionalization of the hexahydronaphthalene core to introduce donor atoms, such as phosphorus, nitrogen, or oxygen. These ligands could then be complexed with various transition metals to generate catalysts for a range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The development of new ligands based on the hexahydronaphthalene motif holds promise for the discovery of novel and highly effective asymmetric catalysts.

The Role of this compound in Biosynthetic Pathway Elucidation: A Knowledge Gap

Despite extensive research into the intricate biosynthetic pathways of terpenoids, a crucial class of natural products, the specific role of the chemical compound this compound in elucidating these mechanisms remains undocumented in publicly available scientific literature.

Terpenoid biosynthesis is a significant area of study in organic chemistry and biochemistry, focusing on two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. These pathways lead to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all terpenoids. Scientists employ various techniques to unravel the complex enzymatic reactions and intermediates involved in the construction of diverse terpenoid skeletons. These methods often involve the use of isotopically labeled precursors, synthetic analogs of proposed intermediates, and the study of enzyme kinetics and mechanisms.

However, a thorough review of chemical and biological databases reveals no direct evidence of this compound being utilized as a molecular probe, a substrate for terpene synthases, or an intermediate in studies aimed at understanding terpenoid cyclization cascades. While the structural motif of hexahydronaphthalene is a common core in many diterpenoids and other complex terpenes, the specific isomer this compound does not appear in reports detailing the elucidation of their biosynthetic origins.

Research in this field typically focuses on the synthesis and application of compounds that closely mimic proposed cationic intermediates or transition states in terpene synthase-catalyzed reactions. These molecules are often designed to inhibit enzymes or to be processed into specific products that can shed light on the reaction mechanism. The absence of this compound in such studies suggests that it may not be a suitable analog or precursor for investigating the formation of naturally occurring terpenoids.

Environmental Fate and Degradation Mechanisms of Hexahydronaphthalene Compounds

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the breakdown of chemical compounds. For hexahydronaphthalenes, these pathways primarily include photodegradation, thermo-oxidative decomposition, and reactions with free radicals.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants. The rate and efficiency of photodegradation are influenced by factors such as the wavelength of light, the presence of other chemical species, and the environmental medium.

Studies on related naphthalene (B1677914) compounds show that they can undergo photodegradation under UV-C irradiation. For instance, the photodegradation of monochlorinated naphthalenes has been shown to follow pseudo-first-order kinetics. nih.gov The process can be influenced by the pH of the environment and the presence of various ions. nih.gov For example, acidic conditions have been found to promote the photodegradation of 1-chloronaphthalene (B1664548). nih.gov The presence of photocatalysts, such as zinc oxide nanoparticles, can also enhance the photodegradation of naphthalene in aqueous solutions. ekb.eg

Thermo-oxidative decomposition involves the breakdown of a compound at elevated temperatures in the presence of oxygen. Hydrolytic decomposition, on the other hand, is the cleavage of chemical bonds by the addition of water.

Free radicals, particularly hydroxyl radicals (•OH), are highly reactive species that play a crucial role in the atmospheric and aquatic degradation of organic compounds. nih.gov Hydroxyl radicals can initiate oxidation reactions that lead to the breakdown of complex organic molecules. nih.govresearchgate.net

The reaction of naphthalene with hydroxyl radicals is known to produce various oxidation products, including ring-opening products like formylcinnamaldehyde and organic acids. researchgate.net The formation of these products is a result of the initial attack of the hydroxyl radical on the aromatic ring. researchgate.net In the case of monochlorinated naphthalenes, it has been shown that hydroxyl radicals contribute to their photodegradation, with a contribution of 20.47% for 1-chloronaphthalene and 16.40% for 2-chloronaphthalene. nih.gov The presence of substances that generate hydroxyl radicals, such as hydrogen peroxide, can accelerate the photodegradation process. nih.gov

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of pollutants in soil and water.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The microbial degradation of naphthalene and its derivatives has been extensively studied. nih.gov

The initial step in the aerobic microbial degradation of naphthalene is typically the oxidation of one of the aromatic rings by a multi-component enzyme system called naphthalene dioxygenase. nih.gov This reaction forms a cis-dihydrodiol, which is then further metabolized through a series of enzymatic reactions, eventually leading to central metabolic pathways. nih.gov For instance, Pseudomonas putida can metabolize 1-methylnaphthalene (B46632) via two routes, both involving the initial hydroxylation of the aromatic ring. nih.gov

Anaerobic degradation of naphthalene has also been observed. researchgate.net This process involves an initial carboxylation followed by a series of reduction reactions of the aromatic ring. researchgate.net

The enzymatic machinery of microorganisms is responsible for the stepwise breakdown of complex organic molecules. Identifying the enzymes and the resulting metabolites is crucial for understanding the complete degradation pathway.

In the aerobic degradation of naphthalene, key enzymes include naphthalene dioxygenase, cis-dihydrodiol dehydrogenase, and various ring-cleavage dioxygenases. nih.gov The metabolites formed depend on the specific enzymatic pathway. For example, the degradation of naphthalene can lead to the formation of salicylate, which is then further metabolized. nih.gov

In the anaerobic degradation of naphthalene, the initial steps involve carboxylation to 2-naphthoate, followed by the formation of 2-naphthoyl-CoA. researchgate.net This is then reduced to 5,6,7,8-tetrahydro-2-naphthoyl-CoA. researchgate.net Further enzymatic reactions lead to ring cleavage and the formation of smaller molecules that can enter central metabolism. researchgate.net Studies on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) have identified metabolites such as hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), as well as ring cleavage products. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for assessing the toxicity of 1,2,3,5,6,7-Hexahydronaphthalene in mammalian models?

  • Methodological Answer : Toxicity assessments should follow systematic review frameworks, such as those outlined in the ATSDR toxicological profiles. Studies must include inhalation, oral, and dermal exposure routes, with endpoints like hepatic, renal, and respiratory effects (Table B-1, ). Prioritize observational epidemiology (cohort, case-control) and controlled animal studies, adhering to inclusion criteria for species (humans, lab mammals) and health outcomes (e.g., systemic effects, mortality) . Data quality should be graded using confidence levels (high to very low) based on study design rigor ( ).

Q. How is this compound synthesized, and what are common scaffold modifications?

  • Methodological Answer : The hexahydronaphthalene scaffold is synthesized via multi-step organic reactions, including catalytic hydrogenation of naphthalene derivatives or Diels-Alder cycloadditions ( ). Modifications often target substituents at positions 4 and 7 (e.g., methyl or isopropyl groups) to enhance bioactivity. Characterization requires GC-MS or NMR to confirm regioselectivity and purity .

Q. What are the primary data gaps in current research on this compound?

  • Methodological Answer : Key gaps include limited data on chronic low-dose exposure effects, metabolite profiling, and mechanisms of neurotoxicity ( ). Researchers should prioritize longitudinal animal studies and in vitro models (e.g., CYP450 enzyme assays) to address these gaps. Use federated databases like TOXCENTER and NIH RePORTER to identify understudied endpoints ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

  • Methodological Answer : Contradictions often arise from variability in exposure routes, species sensitivity, or analytical methods. Apply meta-analytical frameworks to harmonize data, weighting studies by confidence levels ( ). For example, reconcile inhalation vs. oral toxicity discrepancies by normalizing dose metrics (mg/kg vs. ppm) and controlling for metabolic differences using pharmacokinetic modeling .

Q. What analytical techniques are recommended for characterizing purity and structural isomers?

  • Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., CP Sil 5 CB) is optimal for separating isomers like δ-cadinene ( ). Pair with mass spectrometry for fragmentation patterns (e.g., m/z 204.1879 for C15H24). For chiral resolution, use HPLC with chiral stationary phases (e.g., β-cyclodextrin) .

Q. How to design studies evaluating environmental persistence and bioaccumulation?

  • Methodological Answer : Conduct fate-and-transport studies using OECD 307 guidelines. Measure soil/water half-lives under varying pH and microbial conditions. For bioaccumulation, use radiolabeled ¹⁴C-1,2,3,5,6,7-Hexahydronaphthalene in aquatic models (e.g., zebrafish) and quantify bioconcentration factors (BCFs) via LC-MS/MS .

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